molecular formula C21H28O5 B13818312 [(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate

[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate

Cat. No.: B13818312
M. Wt: 360.4 g/mol
InChI Key: RGFGVMUONDKRBF-KJQYFISQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” typically involves multiple steps, starting from simpler precursor molecules. The synthetic route may include the following steps:

    Formation of the Naphthochromene Core: This step involves the cyclization of appropriate precursors to form the naphthochromene core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Functional Group Modifications: After forming the core structure, various functional groups are introduced or modified to achieve the desired chemical properties. This may involve oxidation, reduction, or substitution reactions using common reagents such as hydrogen peroxide, sodium borohydride, or halogenating agents.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 8-position of the naphthochromene core. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

“[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Halogenating agents, nucleophiles, and electrophiles are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

“[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Gene Expression Modulation: It may influence the expression of certain genes, leading to changes in protein production and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethylhexadecahydro-2H-naphtho[2,1-f]chromen-8-yl acetate
  • (4aS,4bR,8S,10aR,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-2(1H)-one

Uniqueness

The uniqueness of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” lies in its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate

InChI

InChI=1S/C21H28O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15(20)7-9-21(3)16(19)4-5-18(24)26-21/h11,14-16,19H,4-10H2,1-3H3/t14-,15-,16+,19+,20-,21-/m0/s1

InChI Key

RGFGVMUONDKRBF-KJQYFISQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]([C@@H]3C(=O)C=C2C1)CCC(=O)O4)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC(=O)O4)C)C

Origin of Product

United States

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